molecular formula C9H17NO2 B555065 (S)-2-amino-3-cyclohexylpropanoic acid CAS No. 27527-05-5

(S)-2-amino-3-cyclohexylpropanoic acid

Cat. No.: B555065
CAS No.: 27527-05-5
M. Wt: 171.24 g/mol
InChI Key: ORQXBVXKBGUSBA-QMMMGPOBSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present in the molecule. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include the reaction conditions, reagents, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .

Scientific Research Applications

  • Synthesis and Cytotoxic Action of Novel Compounds : The synthesis of novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules, which includes (S)-2-amino-3-cyclohexylpropanoic acid as a starting material, demonstrates potent antitumor activity, particularly in human glioma cells. This study highlights the role of this amino acid in developing potential cancer therapies (Savić et al., 2014).

  • Solid-Phase Peptide Synthesis : In the field of peptide synthesis, this amino acid derivative has been used in the copper(I)-catalyzed cycloaddition of terminal alkynes to azides on solid-phase, which is a significant step in the production of diversely substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).

  • Enantioselective Synthesis of Amino Acid Derivatives : Research into the enantioselective synthesis of derivatives of this amino acid, like (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, indicates its role in developing chiral compounds for potential pharmaceutical applications (Alonso et al., 2005).

  • Chromatographic Separation of Amino Acid Enantiomers : The use of a quinine-derived chiral anion-exchanger stationary phase for the high-performance liquid chromatographic separation of enantiomers of N-protected unusual beta-amino acids, including this compound, showcases its application in analytical chemistry for resolving chiral compounds (Péter, 2002).

  • Biocatalytic Synthesis of Precursors for β-Substituted-γ-Amino Acids : Biocatalytic methods have been developed using this amino acid for the synthesis of precursors of β-substituted-γ-amino acids, highlighting its role in biocatalysis and the preparation of amino acid derivatives (Mukherjee & Martínez, 2011).

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its hazards .

Properties

IUPAC Name

(2S)-2-amino-3-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQXBVXKBGUSBA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351883
Record name (S)-2-amino-3-cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27527-05-5
Record name 3-Cyclohexylalanine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027527055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexyl-L-alanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-2-amino-3-cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-3-cyclohexylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CYCLOHEXYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYR4SF0FVQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(RS)-phenylalanine (500.2 mg) was dissolved in H2O (50 ml) and 2N NaOH (1.5 ml). Rh/Al2O3 catalyst (500.5 mg) was added, and the whole was stirred overnight under a hydrogen atmosphere at atmospheric pressure. After the reaction was completed, Rh/Al2O3 was separated by filtration. The filtrate was concentrated to give crude (RS)-2-amino-3-cyclohexylpropanoic acid. Then, the crude (RS)-2-amino-3-cyclohexylpropanoic acid was dissolved in 2N NaOH (15.08 ml). THF (15 ml) and then 4-chlorobenzenesulfonyl chloride (3.196 g) were added, and the whole was stirred at room temperature overnight under argon. The reaction mixture was diluted with water, washed with ethyl acetate, acidified with 2N HCl and extracted 3 times with ethyl acetate. The combined ethyl acetate layers were washed with a saturated saline solution, and dried over Na2SO4. The solvent was evaporated under reduced pressure. The residue was purified by column chromatography (silica gel 80 g, ethyl acetate) and then by preparative TLC to obtain (RS)-2-(4-chlorobenzenesulfonylamino)-3-cyclohexylpropanoic acid (200.9 mg).
Name
(RS)-phenylalanine
Quantity
500.2 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
500.5 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3-cyclohexyl-L-alanine in the synthesis of the dihydroxyethylene isostere ACMP?

A1: 3-Cyclohexyl-L-alanine serves as the starting material in the stereospecific synthesis of ACMP [(2S, 3R, 4S)-4-amino-5-cyclohexyl-1-morpholino-2, 3-pentanediol]. The researchers utilized a key reaction involving iodo-cyclocarbamation of 3-cyclohexyl-L-alanine to introduce chirality and build the core structure of ACMP []. This approach highlights the importance of 3-cyclohexyl-L-alanine in achieving the desired stereochemistry crucial for the biological activity of the renin inhibitor.

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